Albendazole-D3
Overview
Description
Albendazole-D3 is a deuterated form of Albendazole, a benzimidazole derivative widely used as an anthelmintic agent. This compound is chemically known as trideuteriomethyl N-(5-propylsulfanyl-1H-benzimidazol-2-yl)carbamate. The deuterium atoms replace the hydrogen atoms in the methyl group, which can enhance the compound’s stability and metabolic profile.
Scientific Research Applications
Albendazole-D3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Albendazole.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of deuterated drugs.
Medicine: Used in clinical research to develop more stable and effective anthelmintic therapies.
Industry: Applied in the development of new drug formulations with improved stability and bioavailability.
Mechanism of Action
Target of Action
Albendazole D3, also known as Albendazole-D3, primarily targets intestinal cells of parasitic worms, specifically helminths . The compound is particularly effective against many diseases caused by these parasites .
Mode of Action
Albendazole D3 interacts with its targets by binding to the colchicine-sensitive site of tubulin, a protein that forms the microtubules of the cellular cytoskeleton . This binding inhibits the polymerization or assembly of microtubules . The compound also interacts with DNA, potentially acting as a DNA intercalator .
Biochemical Pathways
The primary biochemical pathway affected by Albendazole D3 is the microtubule assembly process within the cells of the targeted parasites . By inhibiting tubulin polymerization, the compound causes degenerative alterations in the tegument and intestinal cells of the worm . This leads to a decrease in the worm’s energy production, ultimately resulting in the immobilization and death of the parasite .
Pharmacokinetics
Albendazole D3 exhibits poor absorption from the gastrointestinal tract . Its absorption may increase up to five times when administered with a fatty meal . Once absorbed, the compound is widely distributed throughout the body, including in the urine, bile, liver, cyst wall, cyst fluid, and cerebrospinal fluid . It undergoes extensive first-pass hepatic metabolism, with pathways including rapid sulfoxidation to its active metabolite . The compound is eliminated primarily in the urine .
Result of Action
The action of Albendazole D3 at the molecular level results in significant cellular effects. The compound induces CD8+ T cell activity and subsequent immunotherapy response associated with suppression of PD-L1 protein level . It also promotes ubiquitin-mediated degradation of PD-L1 via suppressing UBQLN4, which binds to PD-L1 and stabilizes PD-L1 protein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Albendazole D3. For instance, the compound, when administered to animals, enters the environment via excrements and may impact non-target organisms . Moreover, exposure of lower development stages of helminths to anthelmintics may encourage the development of drug-resistant strains of helminths . The count of eggs per gram of stool was identified as one of the variables that negatively and significantly influenced the efficacy of Albendazole D3 against A. lumbricoides .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Albendazole D3 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets tubulin, a protein that polymerizes to form microtubules, which are essential for cell division and intracellular transport. By binding to the colchicine-sensitive site of tubulin, Albendazole D3 inhibits its polymerization, leading to the disruption of microtubule formation . This interaction results in the loss of cytoplasmic microtubules, ultimately causing cell death in parasitic worms . Additionally, Albendazole D3 interacts with cytochrome P450 enzymes, which are involved in its metabolism .
Cellular Effects
Albendazole D3 exerts significant effects on various types of cells and cellular processes. It disrupts cell division by inhibiting microtubule formation, leading to cell cycle arrest and apoptosis in parasitic cells . In cancer cells, Albendazole D3 has been shown to induce cell death by promoting the degradation of PD-L1 protein through ubiquitin-mediated pathways . This degradation enhances the immune response against tumor cells by increasing CD8+ T cell activity . Furthermore, Albendazole D3 influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of Albendazole D3 involves its binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization and assembly into microtubules . This inhibition leads to the loss of cytoplasmic microtubules, causing degenerative alterations in the tegument and intestinal cells of parasitic worms . Additionally, Albendazole D3 promotes the ubiquitin-mediated degradation of PD-L1 protein by suppressing UBQLN4, a protein that stabilizes PD-L1 . This degradation enhances the immune response against tumor cells by increasing CD8+ T cell activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Albendazole D3 change over time due to its stability, degradation, and long-term effects on cellular function. Albendazole D3 is rapidly metabolized in the liver to its primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone . The half-life of Albendazole D3 and its metabolites varies, with albendazole sulfoxide having a half-life of approximately 7 to 8 hours . Long-term exposure to Albendazole D3 can lead to the induction of drug-metabolizing enzymes, which may affect its efficacy and toxicity .
Dosage Effects in Animal Models
The effects of Albendazole D3 vary with different dosages in animal models. In goats, dose-dependent plasma dispositions of albendazole sulfoxide were observed following subcutaneous administration at increased doses (10 and 15 mg/kg) . Higher doses of Albendazole D3 resulted in greater plasma concentrations and increased efficacy against target parasites . Exposure to high doses of Albendazole D3 can lead to toxic effects, including lethargy, loss of appetite, intestinal cramps, nausea, diarrhea, and vomiting .
Metabolic Pathways
Albendazole D3 is involved in various metabolic pathways, primarily in the liver. It is rapidly converted to its primary metabolite, albendazole sulfoxide, which is further metabolized to albendazole sulfone and other primary oxidative metabolites . These metabolites are excreted through urine, with albendazole sulfoxide being the major metabolite . The metabolism of Albendazole D3 involves cytochrome P450 enzymes, which play a crucial role in its biotransformation .
Transport and Distribution
Albendazole D3 is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and converted to albendazole sulfoxide in the liver . Albendazole sulfoxide is 70% bound to plasma proteins and is widely distributed throughout the body, including the liver, bile, cyst wall, cyst fluid, and cerebral tissue . The distribution of Albendazole D3 and its metabolites is influenced by their binding to plasma proteins and their solubility in different tissues .
Subcellular Localization
The subcellular localization of Albendazole D3 is primarily within the cytoplasm, where it exerts its effects on microtubule formation . Albendazole D3 targets the colchicine-sensitive site of tubulin, inhibiting its polymerization and assembly into microtubules . This inhibition leads to the loss of cytoplasmic microtubules, causing degenerative alterations in the tegument and intestinal cells of parasitic worms . Additionally, Albendazole D3 may localize to specific cellular compartments through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Albendazole-D3 involves the incorporation of deuterium atoms into the Albendazole molecule. One common method is the deuterium exchange reaction, where Albendazole is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Albendazole-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
Mebendazole: Another benzimidazole derivative with similar anthelmintic properties.
Thiabendazole: A benzimidazole compound used to treat parasitic infections.
Fenbendazole: A broad-spectrum anthelmintic used in veterinary medicine.
Uniqueness
Albendazole-D3 is unique due to the presence of deuterium atoms, which enhance its stability and metabolic profile. This makes it a valuable compound for research and therapeutic applications, offering potential advantages over non-deuterated analogs in terms of efficacy and safety.
Properties
IUPAC Name |
trideuteriomethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHWSAZORRCQMX-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016410 | |
Record name | Albendazole-(methyl-d3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353867-92-1 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353867-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Albendazole-(methyl-d3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1353867-92-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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